![molecular formula C13H12BrN3O2S B2581885 6-((2-溴苯基)磺酰基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 1797085-66-5](/img/structure/B2581885.png)
6-((2-溴苯基)磺酰基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core substituted with a 2-bromobenzenesulfonyl group
科学研究应用
6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting Src family kinases (SFKs) such as Fyn, Lyn, and c-Src.
Biological Studies: Used in studies related to cell signaling pathways and cancer research due to its inhibitory effects on specific enzymes.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
Target of Action
They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
The mode of action of “6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” would depend on its specific target. For instance, some pyrimidine derivatives function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandins .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence the synthesis of DNA and RNA, as pyrimidines are one of the basic units of these nucleic acids .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of “6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory effects. Additionally, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine interacts with various proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . By modulating these pathways, it can alter gene expression profiles, leading to changes in cellular metabolism and function. For instance, the inhibition of NF-κB signaling by 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine results in reduced expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Molecular Mechanism
At the molecular level, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound’s bromophenyl group facilitates its binding to the active sites of enzymes, while the sulfonyl moiety enhances its affinity for protein targets . This dual interaction mechanism allows the compound to inhibit enzyme activity effectively and modulate protein functions. Additionally, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Its degradation products have been observed to accumulate over time, potentially influencing long-term cellular functions. In vitro studies have shown that prolonged exposure to 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can lead to sustained inhibition of enzyme activities and persistent changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is involved in various metabolic pathways, primarily those related to xenobiotic metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine within tissues is influenced by its affinity for specific protein targets and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors. The subcellular distribution of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of pyrido[4,3-d]pyrimidine derivatives with 2-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents can also enhance the sustainability of the process .
化学反应分析
Types of Reactions
6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrido[4,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted pyrido[4,3-d]pyrimidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrido[4,3-d]pyrimidine derivatives.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Thieno[2,3-d]pyrimidine: Contains a sulfur atom in place of the nitrogen atom in the pyrido[4,3-d]pyrimidine core.
Uniqueness
6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to the presence of the 2-bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a kinase inhibitor and broadens its applicability in medicinal chemistry .
属性
IUPAC Name |
6-(2-bromophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-6-5-12-10(8-17)7-15-9-16-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRNWDAOPCOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/new.no-structure.jpg)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methylbenzamide](/img/structure/B2581807.png)
![4-{2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2581808.png)
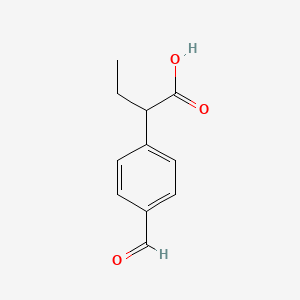
![(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-phenylprop-2-enamide](/img/structure/B2581810.png)
![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2581815.png)
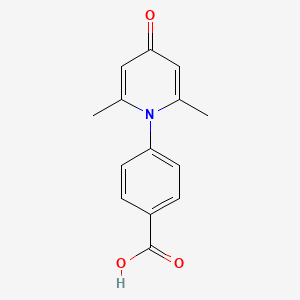
![N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581820.png)
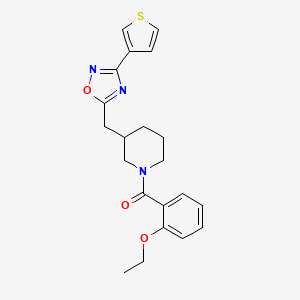
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
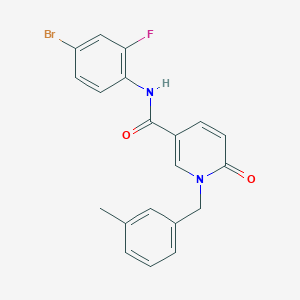
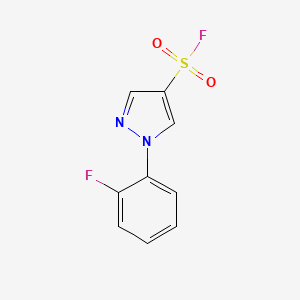
![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2581825.png)
